4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and trifluoromethyl groups. The final step involves the formation of the pyrimidine ring and the attachment of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring may produce pyrazoline derivatives .
Scientific Research Applications
4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine: shares similarities with other compounds containing furan, pyrazole, and pyrimidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
1015856-36-6 |
---|---|
Molecular Formula |
C13H10F3N5O |
Molecular Weight |
309.25 g/mol |
IUPAC Name |
4-[3-(furan-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c1-7-5-11(19-12(17)18-7)21-10(13(14,15)16)6-8(20-21)9-3-2-4-22-9/h2-6H,1H3,(H2,17,18,19) |
InChI Key |
BLSITPYSQNRFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.